3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Description
This compound features a bicyclic imidazo[1,2-c]quinazolinone core substituted at position 5 with a sulfanyl group linked to a carbamoylmethyl moiety derived from 2-methoxyaniline. Position 2 of the core is attached to a propanamide chain terminating in a 4-methoxybenzyl group. Its synthesis likely involves multi-step protocols, including nucleophilic substitution and coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
3-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-20-13-11-19(12-14-20)17-31-26(36)16-15-24-29(38)35-28(33-24)21-7-3-4-8-22(21)34-30(35)41-18-27(37)32-23-9-5-6-10-25(23)40-2/h3-14,24H,15-18H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLMSRDFLKSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Imidazoquinazolinone Derivatives: and describe compounds with the same imidazo[1,2-c]quinazolinone core but differing substituents. For example, 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide () replaces the 4-methoxybenzyl group with a furylmethyl moiety.
- Oxadiazole/Thiadiazine Derivatives: Compounds in (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) lack the imidazoquinazolinone core but share sulfanyl-propanamide motifs. The oxadiazole ring enhances metabolic stability but may reduce binding affinity for quinazoline-specific targets .
Substituent Effects on Bioactivity
- Methoxy Groups :
The 2- and 4-methoxy groups in the target compound enhance π-π stacking and hydrogen bonding, as seen in aglaithioduline (), which showed ~70% similarity to SAHA (a histone deacetylase inhibitor) due to analogous polar substituents . - Sulfonamide vs. Sulfanyl Linkers :
Sulfamethoxazole derivatives () with sulfonamide linkages exhibit antibacterial activity, whereas the sulfanyl group in the target compound may confer redox-modulating or kinase-inhibitory properties .
Bioactivity Profiling
- Cluster Analysis: highlights that structurally similar compounds cluster by bioactivity. The target compound’s imidazoquinazolinone core aligns with kinase inhibitors (e.g., EGFR inhibitors), whereas oxadiazole derivatives () may target tubulin or topoisomerases .
- Anticancer Potential: Sulfamethoxazole derivatives in showed moderate anticancer activity (IC50: 10–50 µM), but the imidazoquinazolinone core in the target compound may enhance potency by mimicking ATP-binding sites in kinases .
Data Tables
Table 1: Structural and Bioactivity Comparison
Q & A
Q. Validation methods :
- Surface plasmon resonance (SPR) : Measures real-time binding affinity to purified kinases .
- CRISPR-mediated gene knockout : Confirms target specificity by abolishing activity in kinase-deficient cell lines .
Advanced: How can computational methods elucidate structure-activity relationships (SAR)?
Answer:
- Molecular dynamics (MD) simulations : Predict conformational stability of the methoxyphenyl groups in aqueous vs. lipid environments .
- QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. chloro) with IC₅₀ values using partial least squares regression .
- Density functional theory (DFT) : Calculates redox potentials of the sulfanyl group to predict metabolic oxidation pathways .
Tool recommendation : Schrödinger Suite for integrated docking and MD analysis .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Solubility differences : Pre-treat compounds with DMSO/PEG mixtures to ensure uniform dissolution .
- Cell line heterogeneity : Validate models with STR profiling and isogenic controls .
Case study : A 2023 study resolved conflicting kinase inhibition data by normalizing results to cellular ATP levels .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the carbamoyl group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Co-crystallization : Use succinic acid as a coformer to improve dissolution rates (tested via DSC/TGA) .
Validation : Pharmacokinetic profiling in rodent models with LC-MS/MS monitoring .
Advanced: How do structural analogs compare in target selectivity and potency?
Answer:
| Analog | Modification | Activity | Reference |
|---|---|---|---|
| Imidazoquinazoline with 4-fluorophenyl | Fluorine substitution | 2× higher EGFR inhibition | |
| Triazoloquinazoline with chloro | Chlorophenyl group | Enhanced ROS scavenging | |
| Tetrahydroquinazoline with furan | Furan moiety | Reduced cytotoxicity |
Method : Perform parallel SAR studies under identical assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
